N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide
Description
N'-[2-{[(Dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide is a triazolopyrimidine derivative characterized by a dimethylamino-methyleneamino substituent at position 2, a 4-methoxyphenyl group at position 6, and a dimethyliminoformamide moiety at position 5. Triazolopyrimidines are heterocyclic compounds known for their diverse pharmacological and agrochemical applications, including antimicrobial, anticancer, and herbicidal activities . The presence of electron-donating methoxy and dimethylamino groups likely enhances its solubility and modulates electronic properties, which may influence binding affinity in biological systems .
Properties
IUPAC Name |
N'-[2-[(E)-dimethylaminomethylideneamino]-6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-24(2)11-20-16-15(13-6-8-14(27-5)9-7-13)10-19-18-22-17(23-26(16)18)21-12-25(3)4/h6-12H,1-5H3/b20-11+,21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHVRRJPUDSEFZ-HGEIODPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NC2=NC(=NN12)N=CN(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NC2=NC(=NN12)/N=C/N(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C18H22N8O
- Molecular Weight : 366.42 g/mol
- CAS Number : 303145-92-8
Research indicates that compounds similar to this compound exhibit significant antiproliferative properties. The mechanism often involves the inhibition of tubulin assembly, which is crucial for cell division. For example, related compounds have shown a greater potency in inhibiting cancer cell proliferation compared to established chemotherapeutic agents like combretastatin A-4 (CA-4) .
Antiproliferative Effects
The compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.06 |
| A549 | 0.04 |
| HT29 | 0.03 |
| MDA-MB-231 | 0.43 |
These results indicate that the compound is particularly effective against HeLa and A549 cells, suggesting a strong potential for use in cancer therapies .
Cell Cycle Arrest
Studies have demonstrated that this compound induces G2/M phase arrest in treated cells. This was evidenced by increased cyclin B expression and reduced phosphorylation of cdc2, indicating a disruption in the normal progression of the cell cycle .
Case Studies
-
Study on HeLa Cells :
- Objective : To evaluate the antiproliferative effects.
- Findings : The compound caused significant growth inhibition with an IC50 value of 60 nM. Additionally, it induced apoptosis in a concentration-dependent manner.
- Study on A549 Cells :
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural components of the compound:
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-methoxyphenyl group at position 6 contrasts with the 3,4,5-trimethoxyphenyl groups in compounds 5j and 5k, which may reduce steric hindrance and alter electronic effects .
- Unlike flumetsulam’s sulfonamide group (herbicidal activity), the target compound’s dimethyliminoformamide moiety may favor interactions with eukaryotic enzymes or receptors .
- Halogenated derivatives (e.g., 5k with bromine, compound 21 with chlorine/fluorine) generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .
Antimicrobial and Antifungal Activity
Compounds with carboxamide substituents (e.g., 5j, 5k) demonstrate moderate antimicrobial activity. For instance, compound 5k (4-bromophenyl derivative) showed inhibitory effects against Fusarium graminearum (wheat blight) at 50 µg/mL .
Herbicidal Activity
Flumetsulam’s sulfonamide group enables acetolactate synthase (ALS) inhibition, a mechanism critical for herbicidal action. The target compound lacks this group, suggesting divergent applications, possibly in non-agrochemical domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
